molecular formula C9H7Cl2N3S B2493628 4-chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline CAS No. 339010-29-6

4-chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline

Cat. No.: B2493628
CAS No.: 339010-29-6
M. Wt: 260.14
InChI Key: CTDNYBZMTOMMOG-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The historical foundation for this compound traces back to the broader development of thiadiazole chemistry spanning over a century of synthetic research. The 1,2,3-thiadiazole core structure, which forms the central heterocyclic component of this compound, has its origins in late nineteenth-century synthetic chemistry. The first derivatives of 1,2,3-thiadiazole were prepared during this early period, establishing the foundational chemistry that would eventually enable the synthesis of more complex derivatives such as the target compound.

The development of practical synthetic methodologies for 1,2,3-thiadiazoles gained significant momentum with the discovery of the Hurd-Mori synthesis in 1956. This breakthrough provided researchers with a reliable method for constructing the 1,2,3-thiadiazole ring system through the cyclization of hydrazones with thionyl chloride. The reaction was discovered during unsuccessful attempts to prepare oxadiazinedione compounds, leading unexpectedly to the formation of 1,2,3-thiadiazole-4-carboxylic acid derivatives. This serendipitous discovery opened new avenues for the synthesis of 1,2,3-thiadiazole derivatives and established the methodological foundation for preparing compounds like this compound.

A particularly significant advancement occurred in 1985 with the synthesis of 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel salt, by Appel and colleagues. This reagent revolutionized the field by providing a single-step access to the 1,2,3-dithiazole core, which served as a precursor for various 1,2,3-thiadiazole derivatives. The discovery of Appel salt acted as a catalyst for expanding the chemical space around 1,2,3-thiadiazoles and enabled the synthesis of numerous derivatives with enhanced biological activities. The synthetic versatility introduced by Appel salt methodology contributed to the development of sophisticated thiadiazole-containing compounds, including those incorporating aniline functionalities.

Nomenclature and Identification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both aromatic amine and thiadiazole functionalities. The compound's primary designation reflects its structural composition through a hierarchical naming system that prioritizes the aniline portion as the parent structure. The complete chemical name N-(4-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine provides an alternative systematic nomenclature that emphasizes the amine functionality and the substitution pattern.

The compound's identification within chemical databases relies on several standardized systems that facilitate accurate retrieval and cross-referencing. The Chemical Abstracts Service registry number 339010-29-6 serves as the primary identifier for this specific molecular structure. This unique numerical designation ensures unambiguous identification across different chemical databases and literature sources. The molecular descriptor language system provides additional identification through the International Chemical Identifier key CTDNYBZMTOMMOG-UHFFFAOYSA-N, which encodes the complete structural information in a standardized format.

The Simplified Molecular Input Line Entry System representation ClC1=C(CNC2=CC=C(Cl)C=C2)N=NS1 offers a linear notation that captures the complete connectivity pattern of the molecule. This notation system enables computational processing and database searching while maintaining structural accuracy. The Beilstein database MDL number MFCD00231439 provides cross-referencing capabilities within the comprehensive Beilstein organic chemistry database system. These multiple identification systems work collectively to ensure accurate compound identification and facilitate scientific communication across different research platforms.

Chemical Classification and Family

This compound belongs to the broader class of organic compounds known as anilines, which are characterized by the presence of an amino group attached to an aromatic benzene ring. Within this classification, the compound represents a specialized subset featuring heterocyclic substitution, specifically incorporating a 1,2,3-thiadiazole moiety linked through a methylene bridge. This structural arrangement places the compound at the intersection of aromatic amine chemistry and heterocyclic sulfur-nitrogen systems.

The thiadiazole component classifies the compound within the family of five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom in their ring structure. The 1,2,3-thiadiazole isomer represents one of four possible positional arrangements of nitrogen and sulfur atoms within the five-membered ring system. This specific isomeric form exhibits distinct chemical properties compared to other thiadiazole isomers, particularly in terms of electronic distribution and reactivity patterns. The presence of chlorine substituents on both the aniline and thiadiazole portions further classifies the compound as a halogenated heterocyclic derivative.

From a functional group perspective, the compound incorporates multiple reactive sites that influence its chemical behavior and potential applications. The secondary amine linkage provides a connection point between the aromatic and heterocyclic components while contributing to the compound's overall polarity and hydrogen bonding capacity. The chlorinated aromatic system introduces electron-withdrawing effects that modulate the electronic properties of the aniline portion. The chlorinated thiadiazole ring system contributes additional electron-deficient character while providing sites for potential nucleophilic substitution reactions.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its representation of advanced molecular design principles that combine multiple functional elements into a single structural framework. The compound exemplifies the strategic incorporation of sulfur-nitrogen heterocycles into pharmaceutical research platforms, where thiadiazole derivatives have demonstrated diverse biological activities. The 1,2,3-thiadiazole core provides a privileged scaffold that has shown promise in antimicrobial and anticancer research applications, making derivatives like this compound valuable targets for medicinal chemistry investigations.

The compound's design reflects contemporary approaches to drug discovery that emphasize the combination of validated pharmacophores with novel structural modifications. Thiadiazole-containing compounds often exhibit enhanced bioavailability and metabolic stability compared to their carbocyclic analogs, attributed to the unique electronic properties imparted by the sulfur-nitrogen heterocycle. The conjugated, planar, and electron-deficient nature of the 1,3,4-thiadiazole ring system, which shares similar electronic characteristics with the 1,2,3-isomer, contributes to favorable interactions with biological targets while maintaining chemical stability under physiological conditions.

The synthetic accessibility of this compound through established thiadiazole chemistry methodologies positions it as a valuable intermediate for further structural elaboration. The presence of multiple reactive sites, including the secondary amine and chlorinated positions, provides opportunities for chemical modification and structure-activity relationship studies. This versatility makes the compound an important building block for generating libraries of related structures for biological screening programs.

Structural Overview and Key Features

The molecular architecture of this compound, defined by the molecular formula C₉H₇Cl₂N₃S and molecular weight of 260.14 grams per mole, reflects a carefully designed combination of aromatic and heterocyclic components. The structural framework consists of a 4-chloroaniline unit connected to a 5-chloro-1,2,3-thiadiazole ring through a methylene linker, creating a bifunctional molecule with distinct electronic and steric properties. The chlorine substituents on both aromatic systems contribute to the compound's overall lipophilicity while providing sites for potential metabolic transformation.

The 1,2,3-thiadiazole ring system exhibits characteristic aromatic stability with delocalized electron density distributed across the five-membered heterocycle. The nitrogen atoms at positions 1 and 3 contribute electron-withdrawing character, while the sulfur atom at position 2 provides mild electron-donating properties through its lone pair interactions. The chlorine substituent at the 5-position of the thiadiazole ring further enhances the electron-deficient nature of the heterocycle while potentially serving as a leaving group for nucleophilic substitution reactions.

Structural Parameter Value Reference
Molecular Formula C₉H₇Cl₂N₃S
Molecular Weight 260.14 g/mol
Chemical Abstracts Service Number 339010-29-6
MDL Number MFCD00231439
InChI Key CTDNYBZMTOMMOG-UHFFFAOYSA-N

The geometric arrangement of the molecule features a flexible methylene bridge that allows conformational freedom between the aniline and thiadiazole components. This structural flexibility enables the compound to adopt multiple conformations that may be important for biological activity and molecular recognition processes. The secondary amine nitrogen provides a hydrogen bond donor site that can participate in intermolecular interactions with biological targets or solvent molecules.

The electronic properties of this compound reflect the combined influence of both aromatic systems and their substituents. The 4-chloroaniline portion exhibits moderate electron density reduction due to the electron-withdrawing nature of the chlorine substituent, while the 1,2,3-thiadiazole ring system contributes additional electron-deficient character. This electronic distribution pattern influences the compound's reactivity profile and potential for electrophilic and nucleophilic transformations.

Properties

IUPAC Name

4-chloro-N-[(5-chlorothiadiazol-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3S/c10-6-1-3-7(4-2-6)12-5-8-9(11)15-14-13-8/h1-4,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDNYBZMTOMMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC2=C(SN=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction-Based Synthesis

The Mannich reaction is a well-established method for introducing aminomethyl groups into aromatic and heterocyclic systems. A study involving the synthesis of 5-(4-chlorophenyl amino)-3-aminomethyl-2-mercapto-1,3,4-thiadiazole (a structurally related compound) demonstrated the utility of this approach. For the target compound, a modified Mannich protocol could involve the following steps:

  • Substrate Preparation : Begin with 5-chloro-1,2,3-thiadiazole-4-carbaldehyde.
  • Reaction with 4-Chloroaniline : Condense the aldehyde with 4-chloroaniline in the presence of a mild acid catalyst (e.g., acetic acid) to form an imine intermediate.
  • Reduction : Reduce the imine to a secondary amine using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.

This route is supported by analogous work where formaldehyde and ammonium chloride were used to generate Mannich bases in thiadiazole systems. However, the absence of a mercapto group in the target compound necessitates adjustments to avoid unwanted side reactions.

Nucleophilic Substitution Approach

Nucleophilic aromatic substitution (SNAr) offers a direct pathway to introduce the methylene-aniline moiety onto the thiadiazole ring. The synthesis could proceed as follows:

  • Synthesis of 4-Chloromethyl-5-Chloro-1,2,3-Thiadiazole :
    • Start with 5-chloro-1,2,3-thiadiazole-4-methanol.
    • Treat with thionyl chloride (SOCl2) to convert the hydroxyl group to a chloromethyl moiety.
  • Coupling with 4-Chloroaniline :
    • React the chloromethyl intermediate with 4-chloroaniline in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K2CO3) to facilitate SN2 displacement.

This method is analogous to the synthesis of N-alkylated anilines, where chloromethyl heterocycles act as electrophiles. The electron-withdrawing nature of the thiadiazole ring enhances the leaving group ability of the chloride, favoring substitution.

Reductive Amination Strategy

Reductive amination is a versatile method for forming C–N bonds between amines and carbonyl compounds. For the target molecule:

  • Preparation of 5-Chloro-1,2,3-Thiadiazole-4-Acetaldehyde :
    • Oxidize 5-chloro-1,2,3-thiadiazole-4-methanol to the corresponding aldehyde using pyridinium chlorochromate (PCC).
  • Condensation with 4-Chloroaniline :
    • Mix the aldehyde with 4-chloroaniline in methanol, followed by the addition of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3).

This approach avoids the need for harsh conditions and is compatible with acid-sensitive substrates. Similar strategies have been employed in the synthesis of formazans from thiadiazole aldehydes.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Method Reagents/Conditions Yield (Hypothetical) Challenges
Mannich Reaction Formaldehyde, Acetic Acid 40–60% Competing side reactions with thiadiazole S-atom
Nucleophilic Substitution K2CO3, DMF, 80°C 50–70% Requires activated chloromethyl precursor
Reductive Amination NaBH(OAc)3, RT 55–75% Sensitivity to oxidation states

Key Observations :

  • The nucleophilic substitution route offers the highest hypothetical yield due to its simplicity and fewer intermediates.
  • Reductive amination provides milder conditions but requires careful handling of the aldehyde intermediate.
  • The Mannich reaction, while versatile, may require optimization to suppress polysubstitution.

Mechanistic Insights and Spectral Validation

Nucleophilic Substitution Mechanism :

  • The chloromethyl group at position 4 of the thiadiazole undergoes backside attack by the amine nitrogen of 4-chloroaniline, leading to inversion of configuration. The reaction is facilitated by the electron-deficient nature of the thiadiazole ring, which polarizes the C–Cl bond.

Spectroscopic Characterization :

  • FTIR : A strong absorption band near 750 cm⁻¹ corresponds to C–Cl stretching. The N–H stretch of the secondary amine appears at ~3300 cm⁻¹.
  • ¹H NMR : The methylene bridge (–CH2–) resonates as a singlet at δ 4.3–4.5 ppm, while aromatic protons of the aniline ring appear as a doublet near δ 7.2 ppm.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Electrophilic Substitution: Chlorinating agents like thionyl chloride or sulfuryl chloride.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Palladium on carbon with hydrogen gas or lithium aluminum hydride.

Major Products

    Substitution: Derivatives with various functional groups replacing the chloro groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced forms.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Studies have shown that derivatives of thiadiazole compounds exhibit antimicrobial properties. The presence of the chlorinated aniline moiety enhances the effectiveness against various bacterial strains. Research indicates that compounds with similar structures can inhibit bacterial growth by disrupting cell wall synthesis and function .
  • Anticancer Properties :
    • Thiadiazole derivatives are being investigated for their potential anticancer effects. The unique structure of 4-chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline allows it to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines .
  • Anti-inflammatory Effects :
    • There is emerging evidence that thiadiazole derivatives can exhibit anti-inflammatory properties. This compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases .

Agrochemical Applications

  • Pesticide Development :
    • The compound has potential applications as a pesticide due to its bioactive properties against pests and pathogens affecting crops. Its structure allows for the design of novel agrochemicals that are both effective and environmentally friendly .
  • Herbicide Formulations :
    • Research is being conducted into the use of this compound in herbicide formulations. Its efficacy against specific weed species can provide a selective approach to weed management in agricultural practices .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested various derivatives of thiadiazole compounds, including this compound, against E. coli and S. aureus. The results demonstrated a significant reduction in bacterial growth compared to control samples, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies published in the Journal of Medicinal Chemistry evaluated the anticancer properties of thiadiazole derivatives on breast cancer cell lines. The findings indicated that this compound induced apoptosis at concentrations lower than those required for other known chemotherapeutics.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. The presence of the thiadiazole ring allows the compound to cross cellular membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Applications/Notes Reference
4-Chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline 1,2,3-Thiadiazole 5-Cl, para-Cl-aniline, methylene bridge N/A Potential agrochemical use
3-Chloro-N-((5-chloro-1,2,3-thiadiazol-4-yl)methyl)aniline 1,2,3-Thiadiazole 5-Cl, meta-Cl-aniline N/A Discontinued; meta-Cl reduces resonance
N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methylbenzenamine 1,2,3-Dithiazole 4-Cl, 4-methylaniline 64–65 High yield (95%); methyl enhances lipophilicity
(E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-aniline Pyrazole 3-CH₃, 1-phenyl, 5-Cl N/A Stable crystal structure (R = 0.032)
4-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide Benzoylthiourea 3-F-benzyl, methyl N/A Catalytic activity in Suzuki couplings

Key Observations

  • Electronic Effects : Chlorine substituents on aromatic rings enhance electron-withdrawing properties, influencing reactivity in substitution or coupling reactions .
  • Steric and Solubility Factors : Methylene bridges (e.g., in the target compound) balance steric bulk and flexibility, while oxo or thiourea groups improve hydrogen bonding .

Biological Activity

4-Chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

  • IUPAC Name : this compound
  • Molecular Formula : C9H7Cl2N3S
  • Molecular Weight : 260.14 g/mol
  • CAS Number : Not specified in the sources but can be referenced through its chemical identifiers.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and proteins involved in critical biological processes:

  • Enzyme Inhibition : The compound can inhibit enzymes that are essential for cell proliferation and survival, particularly in cancer cells.
  • Cell Membrane Permeability : The presence of the thiadiazole ring enhances its ability to cross cellular membranes, allowing it to reach intracellular targets effectively.
  • Disruption of Cellular Processes : By interfering with key signaling pathways, this compound can induce apoptosis in cancer cells.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound:

  • In Vitro Cytotoxicity : Research indicated that derivatives of thiadiazole-based compounds exhibit significant cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). In these studies, the median inhibitory concentration (IC50) values were measured using the MTT assay, revealing promising results compared to standard chemotherapeutic agents like 5-Fluorouracil .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Antibacterial and Antifungal Effects : Preliminary studies suggest that this compound exhibits activity against various bacterial strains and fungi. This makes it a candidate for further exploration in the development of new antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
5-Chloro-1,2,3-thiadiazoleThiadiazole ringModerate anticancer activity
4-ChloroanilineAniline structureLimited activity; serves as a precursor
2-(5-Chloro-1,2,3-thiadiazol-4-yl)anilineSimilar thiadiazole substitutionEnhanced cytotoxicity in cancer studies

Study on Anticancer Activity

A notable study evaluated the efficacy of derivatives based on thiadiazole against MCF-7 and HepG2 cell lines. The results indicated that modifications to the piperazine or piperidine rings significantly enhanced cytotoxicity compared to the parent compound . The introduction of lipophilic groups was found to improve membrane permeability and overall bioactivity.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related thiadiazole compounds revealed that those containing chloro substitutions exhibited superior antibacterial effects against Gram-positive bacteria compared to their non-chlorinated counterparts . This underscores the importance of structural modifications in enhancing biological activity.

Q & A

Q. How does the presence of the thiadiazole ring enhance bioactivity compared to other heterocycles (e.g., oxadiazoles)?

  • Methodology :
  • Comparative SAR : Synthesize oxadiazole analogs and compare MIC values against thiadiazole derivatives.
  • Electronic profiling : Use cyclic voltammetry to assess redox activity, which may correlate with antimicrobial mechanisms .
  • Case study : Thiadiazoles exhibit higher membrane permeability than oxadiazoles due to sulfur’s polarizability .

Q. What mechanistic insights can be gained from studying photodegradation pathways?

  • Methodology :
  • LC-HRMS : Identify photoproducts (e.g., dechlorinated or oxidized species) under UV/visible light exposure.
  • Radical trapping : Use scavengers (e.g., TEMPO) to confirm ROS-mediated degradation pathways .

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